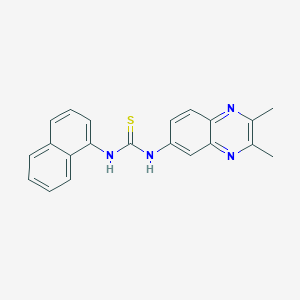![molecular formula C14H19NO2 B5976716 4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5976716.png)
4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
科学的研究の応用
The potential applications of 4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione are diverse and include its use as a building block for the synthesis of new drugs, agrochemicals, and materials. In drug discovery, this compound has shown promising results as a potential inhibitor of various enzymes and receptors involved in diseases such as cancer, Alzheimer's, and Parkinson's. In agriculture, it has been tested as a pesticide and herbicide with good results. In materials science, this compound has been used to synthesize new polymers and materials with unique properties.
作用機序
The mechanism of action of 4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is complex and depends on the specific application. In drug discovery, this compound has been shown to inhibit enzymes and receptors by binding to their active sites or allosteric sites. In agriculture, it acts as a pesticide or herbicide by disrupting the normal physiological processes of pests or weeds. In materials science, it acts as a building block for the synthesis of new polymers and materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione are still being studied. In drug discovery, this compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In agriculture, it has been shown to be effective in controlling pests and weeds. In materials science, it has been used to synthesize new materials with unique properties such as high tensile strength, elasticity, and thermal stability.
実験室実験の利点と制限
The advantages of using 4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in lab experiments are its versatility and potential for various applications. Its synthesis method has been optimized to improve yield and purity, making it easier to work with. However, the limitations of this compound include its potential toxicity and limited availability.
将来の方向性
The future directions for research on 4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione are vast and include further studies on its potential applications in medicine, agriculture, and materials science. In drug discovery, more research is needed to determine its efficacy and safety as a potential drug candidate. In agriculture, more studies are needed to determine its long-term effects on the environment and non-target organisms. In materials science, more research is needed to develop new polymers and materials with unique properties using this compound as a building block.
Conclusion:
4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a versatile chemical compound with potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method has been optimized to improve yield and purity, making it easier to work with. Further research is needed to determine its efficacy and safety as a potential drug candidate, its long-term effects on the environment and non-target organisms, and its potential for developing new polymers and materials with unique properties.
合成法
The synthesis of 4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves a multi-step process that starts with the reaction of cyclopentadiene and maleic anhydride to form norbornene-5,6-endo-dicarboxylic anhydride. This intermediate is then reacted with methylamine and tert-butylamine to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
特性
IUPAC Name |
4-(2-methylbutan-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-14(2,3)15-12(16)10-8-5-6-9(7-8)11(10)13(15)17/h5-6,8-11H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSYGTQQQRFZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N1C(=O)C2C3CC(C2C1=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylbutan-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B5976653.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5976658.png)
![ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5976668.png)
![5-(4-chlorobenzylidene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5976669.png)

![2-(dimethylamino)-7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B5976680.png)
methanone](/img/structure/B5976682.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5976686.png)
![5-(3-fluorophenyl)-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5976693.png)
![5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976705.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5976709.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-butenamide](/img/structure/B5976718.png)
![6-bromo-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5976729.png)